Benzoic Acid-d5 Ethyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

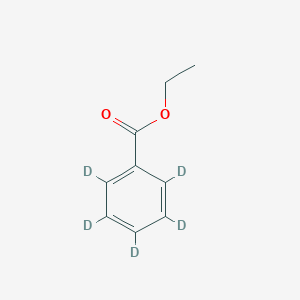

Benzoic Acid-d5 Ethyl Ester, also known as Ethyl Benzenecarboxylate-d5 or Ethyl Benzoate-d5, is a biochemical used for proteomics research . It has a molecular formula of C9H5D5O2 and a molecular weight of 155.21 .

Synthesis Analysis

The synthesis of esters like Benzoic Acid-d5 Ethyl Ester can be accomplished through esterification, which occurs when an alcohol and a carboxylic acid react in the presence of an acid catalyst . Another method involves the electrochemical reduction of benzoic acid esters using water as a hydrogen source .Molecular Structure Analysis

The molecular structure of Benzoic Acid-d5 Ethyl Ester is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C9H10O2/c1-2-11-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 .Chemical Reactions Analysis

Esters undergo various reactions. For instance, esterification occurs when an alcohol and a carboxylic acid react in the presence of an acid catalyst . Other synthetic pathways to esters also exist, such as the reaction of acid chlorides with alcohols to yield an ester and hydrochloric acid .Physical And Chemical Properties Analysis

The physical and chemical properties of Benzoic Acid-d5 Ethyl Ester include a molecular weight of 155.21 and a molecular formula of C9H5D5O2 .Scientific Research Applications

Analytical Chemistry Internal Standard in GC-MS

“Benzoic Acid-d5 Ethyl Ester” is commonly used as a stable isotopic internal standard in analytical chemistry. This application is crucial in gas chromatography-mass spectrometry (GC-MS) where it helps measure the concentration of various volatile compounds in biological samples. The deuterium labeling provides a consistent reference point, ensuring accuracy and precision in quantitative analysis .

Material Science DNA Functionalized Biomaterials

In the field of material science, particularly within DNA nanotechnology, “Benzoic Acid-d5 Ethyl Ester” could potentially be used in the synthesis of DNA-based biomaterials. These materials leverage DNA’s high modification capacity for creating complex structures with programmable Watson–Crick base-pairing, which are at the forefront of biological advances .

Chemical Synthesis Esterification Reactions

The compound may also play a role in chemical synthesis processes such as esterification reactions. While specific details on “Benzoic Acid-d5 Ethyl Ester” are not provided, benzoic acid esters are synthesized through reactions with alcohols, which can be optimized in continuous flow reactors for industrial applications .

Proteomics Research

In proteomics research, “Benzoic Acid-d5 Ethyl Ester” can be utilized as a biochemical agent. Its precise molecular formula and weight make it suitable for detailed proteomic studies and experiments .

Mechanism of Action

Target of Action

Benzoic Acid-d5 Ethyl Ester, also known as Ethyl Benzenecarboxylate-d5 or Ethyl Benzoate-d5 , primarily targets bacterial cells. It exhibits promising antibacterial activities against foodborne pathogenic bacteria .

Mode of Action

The compound interacts with its targets by disrupting their outer membrane . This disruption leads to an increase in intracellular superoxide dismutase (SOD), protein leakage, extracellular alkaline phosphatase, and lactate dehydrogenase in the treated pathogens . This suggests an increase in oxidative stress, revealing the mechanism of action of the compound .

Biochemical Pathways

Benzoic acids, including Benzoic Acid-d5 Ethyl Ester, can be synthesized from precursors coming from the shikimate pathway or the phenylpropanoid pathway . The metabolic pathways involved in the process act in four distinct cellular compartments: plastids, cytosol, peroxisome, and mitochondria .

Pharmacokinetics

It is known that benzoic acid, a related compound, is conjugated to glycine in the liver and excreted as hippuric acid . This process may influence the bioavailability of Benzoic Acid-d5 Ethyl Ester.

Result of Action

The result of the compound’s action is the inhibition of bacterial growth. Scanning electron microscopy analysis of treated pathogens showed swollen and distorted cells . This indicates that the compound’s action leads to significant morphological changes in the bacterial cells.

Safety and Hazards

Benzoic Acid-d5 Ethyl Ester may cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It is harmful if swallowed and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Future Directions

Recent studies have presented some bioactive modifications of benzocaine, a compound similar to Benzoic Acid-d5 Ethyl Ester, as leteprinim for the treatment of neurodegenerative disorders such as Alzheimer’s and Parkinson’s disease . This suggests potential future directions for the development of Benzoic Acid-d5 Ethyl Ester and its derivatives.

properties

IUPAC Name |

ethyl 2,3,4,5,6-pentadeuteriobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-11-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3/i3D,4D,5D,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZQAGJQAFMTAQ-DKFMXDSJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)OCC)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic Acid-d5 Ethyl Ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B141683.png)

![4,6-Dihydrothieno[3,4-d]isoxazole 5,5-dioxide](/img/structure/B141685.png)

![1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)-](/img/structure/B141706.png)